Calcium di-L-arabinonate

Calcium bioavailability Dietary calcium absorption Small intestine absorption enhancer

Calcium di-L-arabinonate delivers superior digestive Ca absorption (87.9% vs 74.2% for Ca gluconate) with an L-arabinonate counterion that resists systemic uptake—eliminating the urolithiasis risk of Ca ascorbate and the tissue ascorbate depletion of Ca threonate. Proven dose-dependent bone mineral restoration in preclinical osteoporosis models. The L-enantiomer is mandatory for enzymatic L-KDP generation (>95% conversion by CnL-KdpD), enabling hemicellulosic L-arabinose valorization in synthetic biology. Ideal for next-generation osteoporosis supplements, functional foods with active Ca bioavailability enhancement, and metabolic engineering research. Request a quote today.

Molecular Formula C5H10CaO6
Molecular Weight 206.21 g/mol
CAS No. 5346-83-8
Cat. No. B1622583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium di-L-arabinonate
CAS5346-83-8
Molecular FormulaC5H10CaO6
Molecular Weight206.21 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)O)O)O)O)O.[Ca]
InChIInChI=1S/C5H10O6.Ca/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/t2-,3-,4+;/m0./s1
InChIKeyRMGJOMGLQFWXSQ-UWAYVZDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium di-L-arabinonate (CAS 5346-83-8): A Stereochemically Defined Calcium Sugar Acid Salt for Bioavailability-Focused Formulation


Calcium di-L-arabinonate (CAS 5346-83-8), also referred to as calcium L-arabonate or L-arabinonic acid calcium salt (2:1), is the calcium salt of the pentose-derived sugar acid L-arabinonic acid . It belongs to the class of aldonic acid calcium salts and exists as the L-enantiomer with defined stereochemistry at carbons 2, 3, and 4 of the pentonate backbone . The compound has been specifically investigated for its ability to dissociate calcium ion bioavailability from the systemic absorption of its counterion moiety—a pharmacokinetic property not shared by commonly used calcium supplements such as calcium L-ascorbate or calcium L-threonate [1].

Why Calcium di-L-arabinonate Cannot Be Substituted by Calcium D-Gluconate, Calcium Carbonate, or Other Generic Calcium Salts


Calcium salts are not interchangeable in applications where bioavailability, counterion safety, and stereochemical identity are critical. The L-arabinonic acid counterion in calcium di-L-arabinonate is poorly absorbed across the intestinal epithelium, unlike the L-ascorbate moiety of calcium L-ascorbate (which is systemically absorbed and poses a urolithiasis risk upon excessive intake) or the L-threonate moiety of calcium L-threonate (which has been associated with decreased ascorbic acid content in adrenal and testicular tissues in animal studies) [1]. Furthermore, the D-enantiomer calcium D-arabinonate (CAS 22373-09-7) is processed by entirely distinct dehydratase enzymes in microbial and metabolic pathways, meaning that stereochemical identity directly determines utility in enzymatic biotransformation research and industrial biocatalysis [2].

Quantitative Differentiation Evidence for Calcium di-L-arabinonate Against Closest Analogs


Calcium Absorption Acceleration: L-Arabinonic Acid Co-Administration vs. D-Gluconic Acid with Calcium Carbonate in Fasted Mice

In an in vivo murine model, co-administration of L-arabinonic acid with calcium carbonate produced dose-dependent, statistically significant increases in blood calcium levels, whereas D-gluconic acid at matched doses produced no significant elevation [1]. This establishes the L-arabinonate counterion as an active calcium absorption accelerator acting in the small intestine, not merely a passive calcium carrier [1].

Calcium bioavailability Dietary calcium absorption Small intestine absorption enhancer

Digestive Tract Calcium Absorption Rate: Calcium L-Arabonate vs. Calcium D-Gluconate in Calcium-Deficient Diet-Induced Osteoporosis Model

In a 4-week murine osteoporosis model induced by calcium-deficient diet, calcium L-arabonate delivered substantially higher digestive tract calcium absorption rates than an equimolar dose of calcium D-gluconate at both week 2 and week 4 time points [1]. Notably, the lower dose of calcium L-arabonate (1.25 mmol/kg) outperformed the higher dose of calcium D-gluconate (2.5 mmol/kg), indicating that the absorption advantage is not solely dose-dependent but inherent to the counterion chemistry [1].

Osteoporosis Calcium absorption rate Bone mineral density Calcium-deficient diet model

Calcium Absorption Under Combined Osteoporotic Insult: Ovariectomy Plus Calcium-Deficient Diet Model

In a more severe osteoporosis model combining ovariectomy with calcium-deficient diet, calcium L-arabonate maintained significantly higher calcium absorption rates than calcium D-gluconate. The performance gap widened over the 4-week study period, with calcium D-gluconate absorption declining from 61.1% to 45.1% while calcium L-arabonate (1.25 mmol/kg) declined only from 85.7% to 81.8% [1]. This suggests that the L-arabinonate counterion confers resilience against the progressive decline in intestinal calcium absorptive capacity characteristic of estrogen-deficient states [1].

Post-menopausal osteoporosis Ovariectomized model Calcium bioavailability Bone resorption

Dissociated Pharmacokinetics: Calcium Moiety Absorption vs. Counterion Non-Absorption as a Safety Differentiator

Calcium di-L-arabinonate exhibits a dissociated pharmacokinetic profile in which the calcium moiety is rapidly absorbed while the L-arabinonic acid counterion is extremely poorly absorbed across the intestinal epithelium [1]. After oral administration of calcium L-arabonate (2.5 mmol/kg), most of the L-arabinonic acid moiety was recovered unaltered in the cecum and colon, with approximately 23% remaining after 24 hours and blood levels below the detection limit throughout the test period [1]. This contrasts fundamentally with calcium L-ascorbate, whose L-ascorbate counterion is systemically absorbed and carries a documented risk of urolithiasis upon excessive ingestion, and with calcium L-threonate, for which repeated oral administration in guinea pigs significantly decreased ascorbic acid content in adrenal and testicular tissues [1]. The acute oral LD50 of calcium L-arabonate exceeded 7.4 g/kg in mice [1].

Calcium supplement safety Counterion pharmacokinetics Urolithiasis risk LD50

Stereochemical Substrate Specificity in the Weimberg Pathway: L-Arabinonate Dehydratase vs. D-Arabinonate Dehydratase

L-Arabinonate and D-arabinonate are processed by entirely distinct dehydratase enzymes with no cross-reactivity. The L-arabinonate dehydratase (EC 4.2.1.25) from Cupriavidus necator (CnL-KdpD) specifically converts L-2-keto-3-deoxy-arabinonate (L-KDP), while D-KdpD from Pseudomonas putida (PpD-KdpD) is specific for D-KDP [1]. CnL-KdpD converted >95% of 500 mM L-KDP to α-ketoglutaric semialdehyde within 2 hours, while PpD-KdpD converted >90% of 500 mM D-KDP after 4 hours [1]. Importantly, CnL-KdpD was not inhibited by L-arabinose or L-arabinonate, whereas PpD-KdpD was significantly inhibited by D-xylonate with an I50 of 75 mM [1]. When both enzymes were combined with a racemic mixture of D,L-KDP (500 mM), 83% total conversion was achieved after 4 hours, with each enzyme acting exclusively on its cognate stereoisomer [1].

Weimberg pathway L-arabinonate dehydratase Stereochemical specificity Biocatalysis Hemicellulose valorization

Bone Mineral Content Restoration in Osteoporosis: Calcium L-Arabonate vs. Calcium D-Gluconate on Femur and Tibia Parameters

Beyond absorption rates, calcium L-arabonate demonstrated superior efficacy in restoring bone mineral parameters in osteoporotic mice. In both the calcium-deficient diet model and the ovariectomized model, calcium L-arabonate-administered groups showed significantly ameliorated femur and tibia dry weight, ash content, calcium content, and phosphorus content compared with the calcium D-gluconate group at equimolar doses [1]. All bone mineral indices in the calcium L-arabonate groups were restored in a dose-dependent manner, and the efficacy was explicitly described as superior to that of calcium D-gluconate across all measured parameters [1].

Bone mineral content Femur ash weight Tibia calcium content Osteoporosis recovery

Evidence-Backed Application Scenarios for Calcium di-L-arabinonate (CAS 5346-83-8) in Research and Industry


Osteoporosis Prevention and Treatment Formulations Requiring Verified Superior Calcium Bioavailability

Based on direct head-to-head evidence from two preclinical osteoporosis models, calcium di-L-arabinonate at 2.5 mmol/kg/day delivered digestive tract calcium absorption rates of 87.9% (week 2) and 80.1% (week 4), compared with 74.2% and 59.8% for calcium D-gluconate in the calcium-deficient diet model [1]. In the ovariectomized model, absorption rates were 74.4% and 57.7% for L-arabonate vs. 61.1% and 45.1% for D-gluconate [1]. Bone mineral content restoration across femur and tibia parameters was superior in a dose-dependent manner [1]. These data support the use of calcium di-L-arabinonate as the calcium source in osteoporosis-targeted supplements and functional foods where demonstrated superiority over generic calcium salts is required for label claims or regulatory differentiation.

Calcium Supplementation with Intrinsically Safer Counterion Profile for Chronic Administration

The dissociated pharmacokinetics of calcium di-L-arabinonate—rapid calcium absorption coupled with extremely poor systemic absorption of the L-arabinonic acid counterion—addresses a key safety limitation of calcium L-ascorbate (urolithiasis risk from absorbed ascorbate) and calcium L-threonate (tissue ascorbate depletion in preclinical models) [1]. With an acute oral LD50 exceeding 7.4 g/kg in mice and blood levels of L-arabinonic acid remaining below detection limits after oral administration [1], calcium di-L-arabinonate is suited for chronic daily calcium supplementation products where minimizing counterion-related adverse effects is a design priority, particularly in populations with elevated kidney stone risk.

Biocatalytic Production of α-Ketoglutaric Semialdehyde and Platform Chemicals via the Weimberg Pathway

The L-arabinonate dehydratase from Cupriavidus necator (CnL-KdpD) achieves >95% conversion of 500 mM L-KDP to α-ketoglutaric semialdehyde within 2 hours with no inhibition by L-arabinonate or L-arabinose, while the D-specific counterpart (PpD-KdpD) requires 4 hours for >90% conversion and is inhibited by D-xylonate (I50 = 75 mM) [2]. Calcium di-L-arabinonate serves as the precursor for generating L-KDP, the substrate for this enzyme. For synthetic biology and metabolic engineering groups developing microbial cell factories for hemicellulosic L-arabinose valorization, the L-stereoisomer calcium salt is mandatory because D-arabinonate dehydratases show no cross-reactivity with L-configured substrates [2].

Functional Food Calcium Fortification with Active Absorption Enhancement

Co-administration of L-arabinonic acid (the acid form of the L-arabinonate counterion) with calcium carbonate produced significant, dose-dependent increases in blood calcium levels in fasted mice, whereas equivalent doses of D-gluconic acid produced no measurable effect [1]. This establishes that the L-arabinonate moiety functions as an active calcium absorption accelerator acting in the small intestine, the predominant site of dietary calcium uptake, rather than relying on passive colonic fermentation mechanisms as do fructo-oligosaccharides and galacto-oligosaccharides [1]. Calcium di-L-arabinonate is therefore indicated for functional food and beverage applications where the formulation objective extends beyond simple calcium content to the active enhancement of calcium bioavailability from the food matrix itself.

Quote Request

Request a Quote for Calcium di-L-arabinonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.